4-methyl-N-(3-methylbutyl)-3-nitrobenzenesulfonamide
Overview
Description
4-methyl-N-(3-methylbutyl)-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C12H19NO2S It is a derivative of benzenesulfonamide, characterized by the presence of a nitro group and a methyl group on the benzene ring, as well as a 3-methylbutyl substituent on the nitrogen atom
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylbutyl)-3-nitrobenzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide followed by alkylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the sulfonamide group. The resulting 4-methyl-3-nitrobenzenesulfonamide is then subjected to alkylation with 3-methylbutyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The nitration and alkylation steps are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-methylbutyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Reduction: 4-methyl-N-(3-methylbutyl)-3-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: 4-methyl-N-(3-methylbutyl)-3-carboxybenzenesulfonamide.
Scientific Research Applications
4-methyl-N-(3-methylbutyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can be used in studies to understand enzyme-substrate interactions and the development of new drugs.
Medicine: Explored for its antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for the development of new antibiotics.
Industry: Utilized in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-methylbutyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or modification of their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and block their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(3-methylbutyl)benzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-methyl-N-(3-methylbutyl)-3-aminobenzenesulfonamide: The amino group makes it more suitable for applications requiring nucleophilic reactivity.
4-methyl-N-(3-methylbutyl)-3-carboxybenzenesulfonamide: The carboxylic acid group provides different solubility and reactivity properties.
Uniqueness
4-methyl-N-(3-methylbutyl)-3-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-methyl-N-(3-methylbutyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-9(2)6-7-13-19(17,18)11-5-4-10(3)12(8-11)14(15)16/h4-5,8-9,13H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJIVYUGNPDDGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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